

An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Oxetanone

Cat. No.: B052913

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Oxetanone, a saturated four-membered cyclic ketone, is a versatile and increasingly important building block in modern organic and medicinal chemistry. Its inherent ring strain imparts unique chemical reactivity, making it a valuable precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of **3-Oxetanone**, detailed experimental protocols for its key reactions, and its applications, particularly in the realm of drug discovery.

Physical and Chemical Properties

3-Oxetanone is a colorless liquid with a fruity odor.^[1] It is a specialty chemical primarily used in research for the synthesis of other pharmacologically relevant oxetanes.^{[1][2]}

Structural and General Properties

Property	Value	Reference(s)
IUPAC Name	oxetan-3-one	[3]
Synonyms	1,3-Epoxy-2-propanone, Oxetan-3-one	[1]
CAS Number	6704-31-0	
Molecular Formula	C ₃ H ₄ O ₂	
Molecular Weight	72.06 g/mol	
Appearance	Colorless liquid	
Odor	Fruity	

Physicochemical Data

Property	Value	Reference(s)
Density	1.124 g/mL at 25 °C	
Boiling Point	140 °C	
Flash Point	53 °C (127 °F; 326 K)	
Solubility	Miscible with tetrahydrofuran. Soluble in water.	
Refractive Index (n _{20/D})	1.426	

Spectral Data

¹H NMR (Proton NMR)

The ¹H NMR spectrum of **3-Oxetanone** is simple and characteristic, showing a single peak for the four equivalent protons.

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~4.7 ppm	Singlet	4H	-CH ₂ -

Note: The exact chemical shift can vary slightly depending on the solvent used. A reference spectrum can be found at ChemicalBook.

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum shows two distinct peaks corresponding to the carbonyl carbon and the two equivalent methylene carbons.

Chemical Shift (δ)	Assignment
~215 ppm	C=O (Ketone)
~78 ppm	-CH ₂ -

Note: Approximate chemical shifts are based on typical values for similar functional groups.

IR (Infrared) Spectroscopy

The IR spectrum of **3-Oxetanone** is characterized by a strong absorption band for the carbonyl group and stretches corresponding to the C-H and C-O bonds of the oxetane ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1780	Strong	C=O stretch (strained ketone)
2850 - 3000	Medium	C-H stretch
~980	Strong	C-O-C stretch (ring)

Note: The high frequency of the C=O stretch is characteristic of a strained four-membered ring ketone.

Mass Spectrometry (MS)

The mass spectrum of **3-Oxetanone** shows a molecular ion peak and characteristic fragmentation patterns. The high-resolution mass spectrum can confirm the elemental composition.

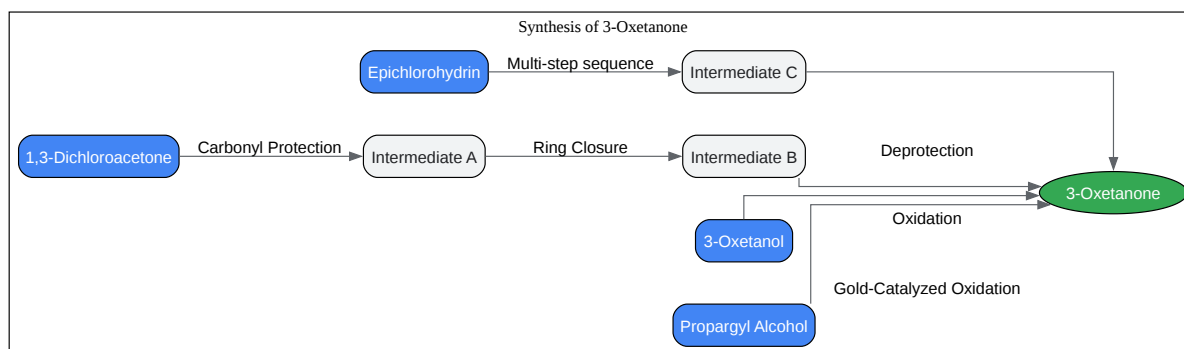
m/z	Interpretation
72	Molecular Ion [M] ⁺
44	[M - CO] ⁺
42	[M - CH ₂ O] ⁺
28	[CO] ⁺

The dissociation of **3-oxetanone** in the gas phase has been studied, with the primary pathway being the formation of ketene (CH₂CO) and formaldehyde (HCHO). Another reported dissociation channel leads to ethylene oxide and carbon monoxide.

Chemical Synthesis

Several synthetic routes to **3-Oxetanone** have been developed, often starting from readily available precursors.

Synthesis Workflow Diagram



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Caption: Synthetic pathways to **3-Oxetanone**.

Experimental Protocol: Oxidation of 3-Oxetanol

This protocol describes the synthesis of **3-Oxetanone** via the oxidation of 3-Oxetanol.

Materials:

- 3-Oxetanol (74g)
- N-tert-butylbenzenesulfinamide (2g, catalyst)
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (155g)
- N-Chlorosuccinimide (NCS) (135g)
- Dichloromethane (DCM) (350g)
- Water bath

Procedure:

- To a reaction vessel containing dichloromethane (350g), add 3-Oxetanol (74g), N-tert-butylbenzenesulfinamide (2g), and 1,8-diazabicyclo[5.4.0]undec-7-ene (155g).
- Place the reaction vessel in a water bath to maintain the temperature at 20-25 °C.
- Add N-chlorosuccinimide (135g) in portions to the reaction mixture while stirring.
- Continue stirring the reaction for 1 hour after the addition of NCS is complete. Monitor the reaction progress by a suitable method (e.g., TLC or GC).
- Upon completion, filter the reaction mixture to remove any solid byproducts.
- Recover the dichloromethane solvent at atmospheric pressure.
- Purify the crude product by rectification under reduced pressure to obtain **3-Oxetanone**.

Chemical Reactivity and Key Reactions

The high ring strain of **3-Oxetanone** dictates its reactivity, making it susceptible to nucleophilic attack and ring-opening reactions. It serves as a versatile precursor for the synthesis of various substituted oxetanes and other heterocyclic systems.

Reduction with Lithium Aluminum Hydride (LiAlH_4)

The reduction of the ketone functionality in **3-Oxetanone** yields 3-Oxetanol.

This is a general procedure for the reduction of a ketone with LiAlH_4 , adapted for **3-Oxetanone**. Caution: LiAlH_4 is a highly reactive and pyrophoric reagent. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

Materials:

- **3-Oxetanone**
- Lithium Aluminum Hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Ethyl acetate
- Saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) or dilute sulfuric acid
- Anhydrous sodium sulfate
- Ice bath

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH_4 in anhydrous diethyl ether or THF under a nitrogen atmosphere.
- Cool the suspension in an ice bath to 0 °C.

- Dissolve **3-Oxetanone** in anhydrous diethyl ether or THF and add it dropwise to the LiAlH_4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction to stir at 0 °C or room temperature until the reaction is complete (monitor by TLC).
- Cool the reaction mixture back to 0 °C in an ice bath.
- Quench the reaction by the slow, dropwise addition of ethyl acetate to consume any excess LiAlH_4 .
- Carefully add a saturated aqueous solution of Rochelle's salt and stir vigorously until the gray precipitate turns into a white, granular solid, and two clear liquid phases are observed. Alternatively, cautiously add water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 3-Oxetanol.

Reaction with Amines

3-Oxetanone reacts with primary and secondary amines, typically leading to ring-opened products. The reaction outcome can be influenced by the nature of the amine.

Synthesis of Spirocycles

3-Oxetanone is a valuable starting material for the synthesis of spirocyclic compounds containing the oxetane moiety.

This protocol describes a copper-catalyzed four-component reaction to synthesize spirooxazolidines.

Materials:

- 1,2-Amino alcohol (0.55 mmol)

- 37% Formaldehyde solution (0.50 mmol)
- **3-Oxetanone** (0.55 mmol)
- Terminal alkyne (0.40 mmol)
- Copper(II) bromide (CuBr₂) (10 mol%)
- Trifluoroacetic acid (TFA) (20 mol%)
- Hexane (2 mL)
- Vial with a magnetic stir bar

Procedure:

- In a vial equipped with a magnetic stir bar, combine the substituted amino alcohol (0.55 mmol), 37% formaldehyde solution (0.50 mmol), **3-Oxetanone** (0.55 mmol), terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), TFA (20 mol%), and hexane (2 mL).
- Seal the vial and stir the reaction mixture at 80 °C for 10 hours.
- After the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the mixture with ethyl acetate.
- Combine the organic layers and dry them over anhydrous sodium sulfate.
- Purify the product by flash column chromatography on silica gel.

Role in Drug Discovery and Medicinal Chemistry

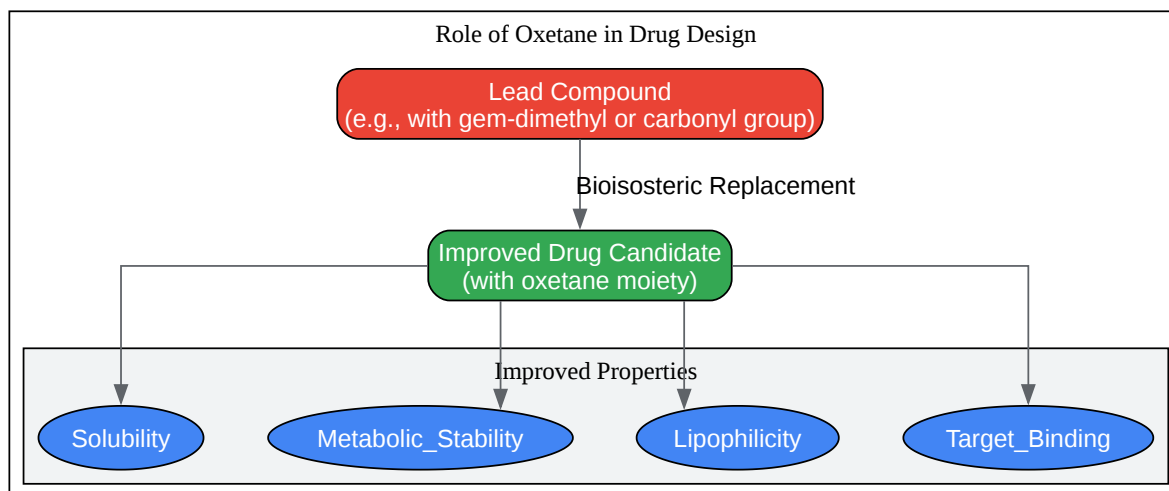
The oxetane ring is not a common motif in natural products but has gained significant attention in medicinal chemistry. It is often used as a "bioisostere" for other functional groups, such as gem-dimethyl or carbonyl groups, to improve the physicochemical and pharmacokinetic properties of drug candidates.

Improving Drug-like Properties

The incorporation of an oxetane moiety can lead to:

- Increased solubility: The polar nature of the ether oxygen can improve aqueous solubility.
- Improved metabolic stability: The oxetane ring can block sites of metabolic oxidation.
- Reduced lipophilicity: The polarity of the oxetane can decrease the overall lipophilicity of a molecule.
- Modified basicity of nearby amines: The electron-withdrawing nature of the oxetane can lower the pKa of adjacent amino groups.
- Enhanced three-dimensionality: The puckered nature of the oxetane ring can lead to better binding to biological targets.

Application as a Bioisostere



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Caption: Role of oxetane as a bioisostere in drug design.

Safety and Handling

3-Oxetanone is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause skin and eye irritation.

- **Storage:** Store in a cool, dry, well-ventilated area away from heat and ignition sources. It is recommended to store under an inert atmosphere at -20°C.
- **Handling:** Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Take precautions against static discharge.

Conclusion

3-Oxetanone is a highly valuable and versatile building block with unique chemical properties stemming from its strained four-membered ring structure. Its utility in the synthesis of complex organic molecules, particularly in the context of drug discovery, is well-established. The ability of the oxetane moiety to modulate the physicochemical properties of lead compounds makes **3-Oxetanone** an important tool for medicinal chemists. This guide provides a solid foundation of its properties, synthesis, and reactivity for researchers and scientists working in these fields.

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